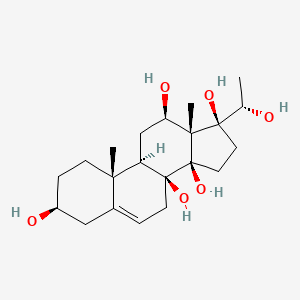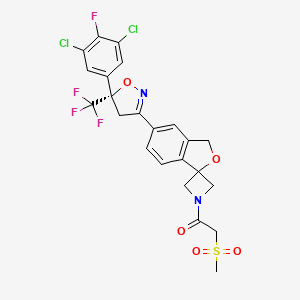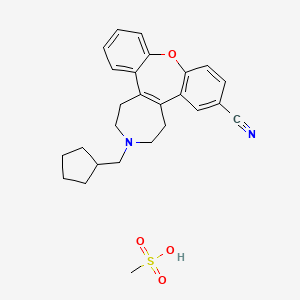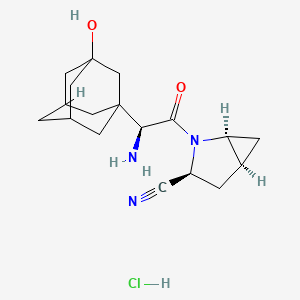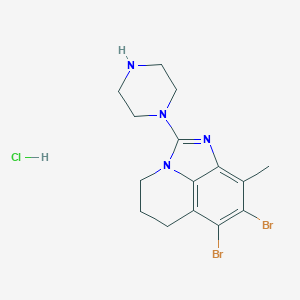
SEL120-34A HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de SEL120-34A es un nuevo inhibidor de la cinasa dependiente de ciclina 8 (CDK8) y la cinasa dependiente de ciclina 19 (CDK19). Es un inhibidor selectivo, competitivo con ATP, con una actividad antitumoral significativa. El compuesto ha mostrado resultados prometedores en estudios preclínicos, particularmente en el tratamiento de la leucemia mieloide aguda (LMA) y otros cánceres hematológicos .
Aplicaciones Científicas De Investigación
El clorhidrato de SEL120-34A tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de herramienta para estudiar la inhibición de CDK8 y CDK19.
Biología: El compuesto se utiliza para investigar el papel de CDK8 y CDK19 en varios procesos biológicos, incluida la regulación del ciclo celular y la transcripción.
Medicina: El clorhidrato de SEL120-34A ha mostrado potencial terapéutico en el tratamiento de la LMA y otros cánceres. .
Industria: El compuesto se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a CDK8 y CDK19
Mecanismo De Acción
El clorhidrato de SEL120-34A ejerce sus efectos inhibiendo selectivamente CDK8 y CDK19. Estas quinasas forman parte del complejo Mediator, que regula la transcripción. Al inhibir CDK8 y CDK19, el clorhidrato de SEL120-34A interrumpe la fosforilación de STAT1 y STAT5, lo que lleva a la supresión de los programas de transcripción oncogénica. Esto da como resultado la inhibición de la proliferación de células cancerosas y la inducción de apoptosis .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
SEL120-34A hydrochloride functions as an ATP-competitive inhibitor of CDK8 and CDK19, with IC50 values of 4.4 nM and 10.4 nM, respectively . It interacts with the CDK8/Cyclin C and CDK19/Cyclin C complexes, inhibiting their kinase activities. This inhibition leads to the suppression of phosphorylation of STAT1 at serine 727 and STAT5 at serine 726, which are crucial for the transcriptional activity of these proteins . SEL120-34A hydrochloride does not significantly inhibit other CDKs, such as CDK1, CDK2, CDK4, CDK5, CDK6, and CDK7, making it highly selective .
Cellular Effects
SEL120-34A hydrochloride has demonstrated significant effects on various cell types, particularly in cancer cells. In AML cell lines, SEL120-34A hydrochloride inhibits cell proliferation and induces apoptosis . It reduces the phosphorylation of STAT1 and STAT5, leading to decreased transcriptional activity of these proteins . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the activity of CDK8 and CDK19 .
Molecular Mechanism
The molecular mechanism of SEL120-34A hydrochloride involves its binding to the ATP-binding site of CDK8 and CDK19 in a type I inhibitor fashion . This binding forms halogen bonds with the protein’s hinge region and hydrophobic complementarities within its front pocket . By inhibiting CDK8 and CDK19, SEL120-34A hydrochloride suppresses the phosphorylation of STAT1 and STAT5, leading to reduced transcriptional activity and subsequent inhibition of cell proliferation and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, SEL120-34A hydrochloride has shown stability and sustained activity over time. In vitro studies have demonstrated that SEL120-34A hydrochloride maintains its inhibitory effects on CDK8 and CDK19 over extended periods . In vivo studies in murine models have shown that SEL120-34A hydrochloride effectively inhibits tumor growth and reduces leukemia burden over time . Long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of SEL120-34A hydrochloride vary with different dosages in animal models. In murine models of AML, SEL120-34A hydrochloride has shown dose-dependent antileukemic activity . Higher doses result in more significant inhibition of tumor growth and reduction of leukemia burden in bone marrow and blood . At high doses, SEL120-34A hydrochloride may also exhibit toxic or adverse effects, necessitating careful dosage optimization in preclinical and clinical studies .
Metabolic Pathways
SEL120-34A hydrochloride is involved in metabolic pathways related to its inhibition of CDK8 and CDK19. By inhibiting these kinases, SEL120-34A hydrochloride affects the phosphorylation of STAT1 and STAT5, which are involved in various metabolic processes . The compound’s interaction with the Mediator complex also influences the transcriptional regulation of genes involved in metabolic pathways .
Transport and Distribution
SEL120-34A hydrochloride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
SEL120-34A hydrochloride is localized within specific subcellular compartments, where it exerts its inhibitory effects on CDK8 and CDK19 . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function in inhibiting CDK8 and CDK19 and suppressing the phosphorylation of STAT1 and STAT5 .
Métodos De Preparación
La síntesis del clorhidrato de SEL120-34A implica múltiples pasos, incluida la formación de la estructura central y la funcionalización posterior. Las rutas sintéticas detalladas y las condiciones de reacción son propiedad y no se divulgan públicamente. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que aseguran una alta pureza y rendimiento .
Análisis De Reacciones Químicas
El clorhidrato de SEL120-34A se somete a varias reacciones químicas, que incluyen:
Oxidación y reducción: Estas reacciones son esenciales para modificar los grupos funcionales en el compuesto.
Reacciones de sustitución: Los reactivos comunes utilizados en estas reacciones incluyen agentes halogenantes y nucleófilos.
Productos principales: Los productos primarios formados a partir de estas reacciones son derivados del clorhidrato de SEL120-34A con grupos funcionales modificados
Comparación Con Compuestos Similares
El clorhidrato de SEL120-34A es único debido a su alta selectividad y potencia contra CDK8 y CDK19. Los compuestos similares incluyen:
Senexin B: Otro inhibidor de CDK8 con actividad antitumoral similar.
CCT251545: Un inhibidor selectivo de CDK8 con posibles aplicaciones terapéuticas.
BAY-1251152: Un inhibidor de CDK8/19 con eficacia demostrada en modelos preclínicos
El clorhidrato de SEL120-34A destaca por su fuerte inhibición de CDK8 y CDK19, convirtiéndolo en una herramienta valiosa en la investigación y terapia del cáncer .
Propiedades
IUPAC Name |
6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Br2N4.ClH/c1-9-11(16)12(17)10-3-2-6-21-14(10)13(9)19-15(21)20-7-4-18-5-8-20;/h18H,2-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXLWUCQESKBSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(CCCN3C(=N2)N4CCNCC4)C(=C1Br)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Br2ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609452-30-3 |
Source


|
| Record name | SEL-120 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609452303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
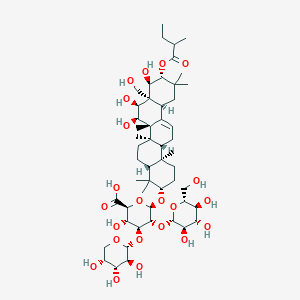

![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)
![(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B610686.png)
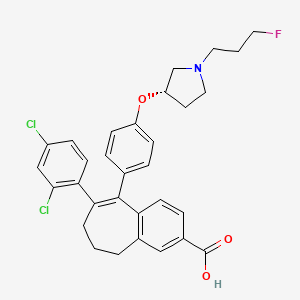
![1-[bis(4-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-1-ylcarbonyl)piperazine](/img/structure/B610688.png)

